REACTION_CXSMILES
|
[Br:1][C:2]1[CH:6]=[CH:5][NH:4][N:3]=1.O1CCCC1.CC(C)([O-])C.[K+].Cl[CH2:19][CH2:20][S:21]([CH3:24])(=[O:23])=[O:22].C(OCC)(=O)C>CN(C)C=O>[Br:1][C:2]1[CH:6]=[CH:5][N:4]([CH2:19][CH2:20][S:21]([CH3:24])(=[O:23])=[O:22])[N:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
BrC1=NNC=C1
|
Name
|
|
Quantity
|
6.12 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1.CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
873 mg
|
Type
|
reactant
|
Smiles
|
ClCCS(=O)(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 2 hr
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
the mixture was washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate/hexane)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NN(C=C1)CCS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 730 mg | |
YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |